molecular formula C17H15F2NO4 B2393339 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,4-difluorobenzamide CAS No. 1421508-27-1

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,4-difluorobenzamide

Cat. No.: B2393339
CAS No.: 1421508-27-1
M. Wt: 335.307
InChI Key: VQNBCEOQGJHPLF-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,4-difluorobenzamide is a synthetic organic compound prepared for research and development purposes. This molecule incorporates two pharmaceutically significant motifs: a 1,3-benzodioxole ring system and a 2,4-difluorobenzamide group . The 1,3-benzodioxole structural unit, also known as a methylenedioxyphenyl group, is found in molecules with a broad range of documented biological activities and is a key scaffold in medicinal chemistry research . Compounds featuring this structure have been investigated for potential applications in treating inflammatory conditions and immune-related disorders . The 2,4-difluorobenzamide component is a common building block in agrochemical and pharmaceutical research, often used to influence the physicochemical properties and metabolic stability of lead compounds . As a benzamide derivative, this compound is of interest for exploring various biological pathways. Researchers may utilize this chemical as a key intermediate in organic synthesis or as a standard in analytical studies. This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2,4-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO4/c18-11-2-3-12(13(19)8-11)17(22)20-6-5-14(21)10-1-4-15-16(7-10)24-9-23-15/h1-4,7-8,14,21H,5-6,9H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNBCEOQGJHPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldol Condensation and Grignard Addition

The hydroxypropylamine moiety is synthesized through a three-step sequence:

  • Aldol Condensation : Benzo[d]dioxole-5-carbaldehyde undergoes condensation with acetone in the presence of a base (e.g., NaOH) to form a β-keto alcohol intermediate.
  • Grignard Reaction : The ketone is treated with methylmagnesium bromide in tetrahydrofuran (THF) at 0°C, followed by aqueous workup to yield 3-(benzo[d]dioxol-5-yl)-3-hydroxypropan-1-ol.
  • Amination : The alcohol is converted to the corresponding amine via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine with phthalimide, followed by hydrazine-mediated deprotection.

Preparation of 2,4-Difluorobenzoyl Chloride

Acid Chloride Formation

2,4-Difluorobenzoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane under reflux for 4 hours. Excess SOCl₂ is removed under reduced pressure to yield 2,4-difluorobenzoyl chloride, characterized by its reactivity in nucleophilic acyl substitutions.

Amide Bond Formation

Coupling Strategies

The amine intermediate is coupled with 2,4-difluorobenzoyl chloride using two primary methods:

  • Schotten-Baumann Reaction : Conducted in a biphasic system (water/dichloromethane) with sodium hydroxide as the base. The reaction proceeds at 0°C to room temperature, yielding the target amide in 72–85% purity.
  • Coupling Agents : Use of HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in dimethylformamide (DMF) at 25°C for 12 hours improves yields to 88–92%.

Optimization and Challenges

Protecting Group Strategies

The hydroxyl group on the propyl chain necessitates protection during amide formation. Methyl ether protection using iodomethane and potassium carbonate in acetone is employed, followed by deprotection with boron tribromide (BBr₃) in dichloromethane.

Purification Techniques

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures, achieving >98% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (dd, J = 8.4 Hz, 2H, Ar-H), 6.82–6.75 (m, 3H, benzodioxole-H), 5.92 (s, 2H, OCH₂O), 4.12 (t, J = 6.0 Hz, 1H, -CH(OH)-), 3.45 (q, 2H, -CH₂NH-).
  • HRMS : m/z calculated for C₁₇H₁₄F₂N₂O₄ [M+H]⁺: 361.1002, found: 361.1005.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Schotten-Baumann 72–85 95 Low-cost reagents
HATU-mediated coupling 88–92 98 High efficiency

Industrial-Scale Considerations

Patent literature emphasizes the use of continuous flow reactors for amide bond formation, reducing reaction times from hours to minutes. Solvent recycling (e.g., DMF recovery via distillation) and catalyst immobilization (e.g., polymer-supported HATU) are critical for sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,4-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,4-difluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,4-difluorobenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The benzodioxole moiety is known to interact with proteins and nucleic acids, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Key Structural Features Use/Activity Reference
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,4-difluorobenzamide Benzodioxole, hydroxypropyl linker, 2,4-difluorobenzamide Unknown (structural similarity suggests potential pesticidal activity)
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) 2,6-Difluorobenzamide, urea linker, 4-chloroaniline Insect growth regulator (chitin synthesis inhibitor)
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Trifluoromethylbenzamide, isopropoxy phenyl group Fungicide (succinate dehydrogenase inhibitor)
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) Ethoxymethoxybenzamide, dichlorophenyl Herbicide (cellulose biosynthesis inhibitor)

Key Observations:

Substituent Effects: The 2,4-difluorobenzamide group in the target compound differs from 2,6-difluoro (diflubenzuron) and trifluoromethyl (flutolanil) substitutions. The benzodioxole moiety is rare in pesticidal benzamides but is associated with enhanced metabolic stability in pharmaceuticals .

Linker Diversity :

  • The hydroxypropyl chain in the target compound contrasts with urea (diflubenzuron) or ether (flutolanil) linkers. Hydroxy groups may confer solubility but reduce lipophilicity, impacting membrane permeability .

Biological Activity :

  • While the target compound’s activity is unspecified, analogues like diflubenzuron and flutolanil demonstrate that benzamide derivatives often target enzymes in growth pathways (e.g., chitin or cellulose synthases) .

Analytical Data:

  • HRMS and HPLC-MS are critical for purity validation, as demonstrated in the synthesis of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acrylamide () . No direct analytical data for the target compound is provided in the evidence.

Biological Activity

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,4-difluorobenzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a benzo[d][1,3]dioxole moiety, which is known for its presence in various bioactive compounds. The molecular formula is C17H16F2N2O4C_{17}H_{16}F_2N_2O_4 with a molecular weight of approximately 356.46 g/mol. The presence of difluorobenzamide and hydroxypropyl groups suggests potential interactions with biological targets.

Structural Formula

N 3 benzo d 1 3 dioxol 5 yl 3 hydroxypropyl 2 4 difluorobenzamide\text{N 3 benzo d 1 3 dioxol 5 yl 3 hydroxypropyl 2 4 difluorobenzamide}

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes by binding to their active sites. This interaction can block enzymatic activity crucial for various metabolic pathways.
  • Cellular Interactions : The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with amino acid residues, influencing protein conformation and function.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit diverse pharmacological effects:

  • Antimicrobial Activity : Compounds in the benzodioxole class have shown significant antibacterial and antifungal properties. For example, derivatives have demonstrated effectiveness against various strains of bacteria such as Staphylococcus aureus and fungi like Candida albicans .
  • Anticancer Potential : Some studies suggest that compounds similar to this compound exhibit anticancer activity by inducing apoptosis and disrupting microtubule assembly in cancer cells.

Case Study 1: Antibacterial Activity

A study conducted on related compounds revealed that several derivatives exhibited potent antibacterial activity against S. aureus and E. faecalis, with minimum inhibitory concentrations (MIC) ranging from 625 µg/mL to 1250 µg/mL. These findings suggest that the structural features of the benzodioxole moiety contribute significantly to antibacterial efficacy .

Case Study 2: Antifungal Activity

Another investigation highlighted the antifungal properties of similar compounds against C. albicans, where MIC values were reported as low as 156.25 µg/mL for certain derivatives. This indicates a promising avenue for developing antifungal agents based on this chemical framework .

Safety and Toxicity

While exploring the biological activity of this compound, it is essential to consider safety profiles:

  • Toxicity : Preliminary assessments suggest that compounds with similar structures may exhibit low toxicity; however, comprehensive toxicological studies are necessary to establish safety for potential therapeutic applications.
  • Reactivity : The compound should be handled with care due to potential reactivity with other chemicals in laboratory settings.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,4-difluorobenzamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions:

Coupling of benzo[d][1,3]dioxol-5-yl propanol with 2,4-difluorobenzoic acid derivatives via amidation.

Optimization : Use of coupling agents (e.g., EDCI/HOBt) in anhydrous solvents (DMF, THF) under nitrogen .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .

  • Critical Parameters :

  • Temperature (0–25°C for amidation to avoid side reactions).
  • Solvent polarity affects intermediate stability .

Q. How is structural confirmation performed for this compound?

  • Analytical Techniques :

  • 1H/13C NMR : Assign peaks for benzo[d][1,3]dioxole (δ 5.9–6.1 ppm, multiplet), hydroxypropyl (δ 1.8–2.2 ppm), and difluorobenzamide (δ 7.2–7.8 ppm) .
  • HRMS : Confirm molecular weight (e.g., calculated [M+H]+ = 376.12; observed = 376.11) .
  • IR Spectroscopy : Identify carbonyl (C=O stretch at ~1650 cm⁻¹) and hydroxyl (broad peak ~3300 cm⁻¹) groups .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between structural analogs?

  • Case Study : Conflicting reports on antimicrobial activity (e.g., MIC ranging from 2–64 µg/mL) may arise from:

  • Stereochemical variations : Hydroxypropyl configuration (R/S) alters target binding .
  • Solubility differences : LogP values >3 reduce aqueous bioavailability, skewing in vitro results .
    • Resolution :
  • Docking studies : Compare binding affinity to bacterial dihydrofolate reductase using AutoDock Vina .
  • ADMET profiling : Use PAMPA assays to correlate permeability with efficacy .

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

  • Key Modifications :

Position Modification Impact Reference
Benzamide ringFluorine substitution (2,4-diF vs. 3-Cl)Enhances metabolic stability (~30% longer t½)
Hydroxypropyl chainCyclopropane replacementReduces conformational flexibility, improving selectivity (IC50 ↓ 5-fold)
  • Methodology :
  • Parallel synthesis of analogs using Ugi-azide reactions.
  • QSAR modeling with MOE software to predict logD and pKa .

Q. What advanced techniques elucidate the mechanism of action in neurological targets?

  • Experimental Design :

In vitro : Primary neuron cultures treated with 10 µM compound; measure cAMP/PKA pathway activation via ELISA .

In vivo : Zebrafish models (3 dpf) assessed for neurogenesis (HuC/HuD staining) .

Biophysical Assays : SPR to quantify binding to 5-HT6 receptors (KD = 12 nM) .

  • Contradictions : Discrepancies in IC50 values (e.g., 50 nM vs. 220 nM) may stem from assay conditions (e.g., ATP concentration in kinase assays) .

Key Research Gaps

  • Metabolic Pathways : Limited data on CYP450-mediated oxidation of the benzo[d][1,3]dioxole moiety.
  • Toxicology : Absence of Ames test or micronucleus assay results for genotoxicity .

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